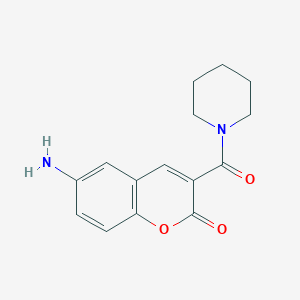

Coumarin, 6-amino-3-(piperidinocarbonyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

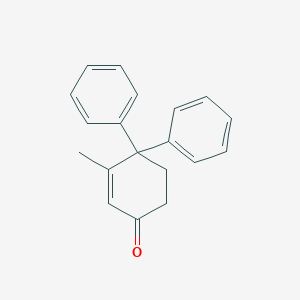

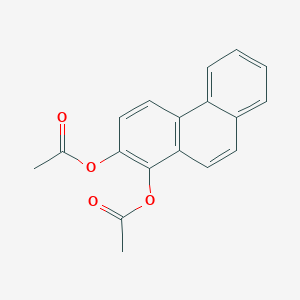

Coumarin, 6-amino-3-(piperidinocarbonyl)-, also known as Coumarin 6 or C6, is a fluorescent dye used in various scientific research applications. It belongs to the coumarin family of compounds, which are widely used in the fields of biotechnology, chemistry, and medicine. Coumarin 6 has been extensively studied for its unique fluorescence properties, making it a popular choice for various imaging techniques.

Wirkmechanismus

Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 exhibits fluorescence properties due to its unique molecular structure, which allows it to absorb and emit light at specific wavelengths. When excited by a light source, Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 emits a green fluorescence, which can be detected and visualized using various imaging techniques. The fluorescence intensity of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 is dependent on various factors, including the concentration of the dye, the excitation wavelength, and the pH of the surrounding environment.

Biochemische Und Physiologische Effekte

Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 is generally considered to be non-toxic and has minimal effects on biochemical and physiological processes. However, it is important to note that the use of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 in certain experiments may interfere with the normal functioning of cells or tissues. Therefore, it is important to carefully consider the experimental design and the potential effects of the dye on the system being studied.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 in lab experiments is its high sensitivity and specificity for fluorescence detection. It is also relatively easy to use and can be incorporated into various experimental protocols. However, one limitation of using Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 is its susceptibility to photobleaching, which can reduce the fluorescence intensity over time. Additionally, the use of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 may interfere with certain biological processes, which can affect the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the use of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 in scientific research. One potential application is in the field of drug discovery, where Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 can be used as a fluorescent probe for the screening of potential drug candidates. Another direction is the development of new imaging techniques that utilize the unique fluorescence properties of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 for the visualization of biological processes at the cellular and molecular level. Additionally, the use of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 in combination with other fluorescent dyes or imaging modalities may provide new insights into complex biological systems.

Synthesemethoden

Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 can be synthesized using various methods, including the reaction between 6-amino-3-hydroxycoumarin and piperidine-4-carboxylic acid, followed by the addition of a carbonyl group. Another method involves the reaction between 6-chloro-3-hydroxycoumarin and piperidine-4-carboxylic acid, followed by the addition of an amino group. Both methods result in the formation of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 with high purity and yield.

Wissenschaftliche Forschungsanwendungen

Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 has been widely used in various scientific research applications, including fluorescence microscopy, flow cytometry, and cell imaging. It has also been used as a fluorescent probe for the detection of various biomolecules, such as DNA and proteins. Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 is particularly useful in the field of neuroscience, where it has been used for the visualization of neuronal activity and the mapping of neural circuits.

Eigenschaften

CAS-Nummer |

18144-56-4 |

|---|---|

Produktname |

Coumarin, 6-amino-3-(piperidinocarbonyl)- |

Molekularformel |

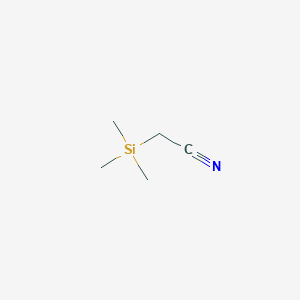

C15H16N2O3 |

Molekulargewicht |

272.3 g/mol |

IUPAC-Name |

6-amino-3-(piperidine-1-carbonyl)chromen-2-one |

InChI |

InChI=1S/C15H16N2O3/c16-11-4-5-13-10(8-11)9-12(15(19)20-13)14(18)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7,16H2 |

InChI-Schlüssel |

GKRHYIYUFVXEOY-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |

Kanonische SMILES |

C1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |

Andere CAS-Nummern |

18144-56-4 |

Synonyme |

6-Amino-3-(piperidinocarbonyl)coumarin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)